Physicochemical properties of 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
Physicochemical properties of 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Methodology of 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide
Executive Summary
4-Fluoro-N-(4-methylphenyl)benzenesulfonamide (CAS: 339-41-3) is a highly versatile small-molecule building block and pharmacophore widely utilized in early-stage drug discovery. Characterized by its central sulfonamide linkage bridging a fluorinated aryl group and a lipophilic tolyl group, this compound exemplifies the strategic use of halogenation to modulate pharmacokinetic and pharmacodynamic profiles. This whitepaper provides a comprehensive analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its structural applications in medicinal chemistry.
Structural & Physicochemical Profiling
The structural architecture of this compound is defined by a "push-pull" electronic system. The 4-fluoro substituent acts as an electron-withdrawing group via inductive effects (-I), while the 4-methyl group (p-tolyl) acts as an electron-donating group (+I). This electronic interplay directly governs the acidity of the sulfonamide nitrogen and the overall lipophilicity of the molecule[1].
Quantitative Data Summary
| Property | Value | Causality / Implication in Drug Design |
| IUPAC Name | 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide | Defines the exact regiochemistry of the substituents. |
| CAS Number | 339-41-3 | Unique identifier for library screening and procurement. |
| Molecular Formula | C13H12FNO2S | Strict adherence to Lipinski’s Rule of 5 (MW < 500). |
| Molecular Weight | 265.308 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| H-Bond Donors | 1 (NH)[2] | Facilitates critical hydrogen bonding with target residues. |
| H-Bond Acceptors | 4 (O, O, N, F)[2] | Enables multi-dentate coordination (e.g., with metal ions). |
| Rotatable Bonds | 3[2] | Provides optimal conformational flexibility for induced fit. |
| TPSA | 54.6 Ų[2] | Highly favorable for passive membrane permeability. |
Expert Insight: The incorporation of the fluorine atom at the para position is not merely structural; it is a calculated metabolic shield. The C-F bond is the strongest in organic chemistry, effectively blocking rapid oxidative metabolism by Cytochrome P450 enzymes at that site[1]. Furthermore, fluorine's electronegativity increases the acidity of the sulfonamide NH, lowering its pKa. This ensures a higher fraction of the molecule can exist in a deprotonated, anionic state within slightly basic enzyme microenvironments, which is critical for coordinating with metal cofactors[3].
Synthetic Methodology & Protocol
The synthesis of 4-fluoro-N-(4-methylphenyl)benzenesulfonamide relies on the highly efficient Schotten-Baumann-type nucleophilic substitution, wherein an amine reacts with a sulfonyl chloride[4][5].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, utilizing acid-base partitioning to ensure high-purity isolation without the immediate need for chromatography.
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Reagent Preparation: Dissolve 1.0 equivalent of p-toluidine (4-methylaniline) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Argon).
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Causality: DCM is chosen as an aprotic, non-nucleophilic solvent that readily dissolves both the starting materials and the final product, ensuring a homogeneous reaction phase.
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Base Addition: Add 1.5 to 2.0 equivalents of anhydrous pyridine (or triethylamine) to the solution.
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Causality: The coupling reaction generates equimolar amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the remaining p-toluidine into an unreactive anilinium salt, prematurely quenching the reaction. Pyridine acts as a kinetic acid scavenger.
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Electrophile Coupling: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.1 equivalents of 4-fluorobenzenesulfonyl chloride dropwise.
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Causality: Sulfonyl chlorides are highly reactive and moisture-sensitive. Dropwise addition at 0 °C controls the exothermic nature of the S-N bond formation and suppresses competitive hydrolysis of the sulfonyl chloride by any trace ambient moisture[5].
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours, monitoring completion via TLC (Hexane:EtOAc).
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Self-Validating Aqueous Workup:
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Wash the organic layer with 1N aqueous HCl. Mechanism: This selectively protonates excess pyridine and unreacted p-toluidine, partitioning them into the aqueous waste. The weakly acidic sulfonamide product remains neutral and stays in the DCM layer.
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Wash with saturated aqueous NaHCO3 to neutralize trace acid, followed by a brine wash to pre-dry the organic phase.
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Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure crystalline product.
Caption: Synthetic workflow for 4-fluoro-N-(4-methylphenyl)benzenesulfonamide via nucleophilic substitution.
Applications in Medicinal Chemistry
Sulfonamides are one of the most privileged scaffolds in medicinal chemistry, historically serving as the foundation for the first synthetic antimicrobial drugs[4]. Today, fluorinated derivatives like 4-fluoro-N-(4-methylphenyl)benzenesulfonamide are extensively utilized in the design of targeted enzyme inhibitors[6].
Metalloenzyme Inhibition (e.g., Carbonic Anhydrase)
The primary clinical application of this specific chemotype is the inhibition of zinc-dependent metalloenzymes, such as Carbonic Anhydrase (CA). The mechanism of action is highly dependent on the spatial and electronic geometry of the molecule:
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The Sulfonamide Core: Acts as a zinc-binding group (ZBG). The deprotonated nitrogen coordinates directly with the catalytic Zn2+ ion in the enzyme's active site, while the sulfonyl oxygens engage in hydrogen bonding with the surrounding Thr199 residue[3].
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The Fluorophenyl Ring: The fluorine atom enhances the lipophilicity of the aryl ring, allowing it to anchor deeply into the hydrophobic half of the enzyme's active site. It can also participate in orthogonal halogen bonding with backbone carbonyls[1].
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The Tolyl Ring: The p-methyl group provides a steric bulk that perfectly occupies secondary hydrophobic pockets, increasing target selectivity (e.g., differentiating between CA II and the tumor-associated CA IX isoform).
Caption: Pharmacophore binding model illustrating target interactions of the fluorinated sulfonamide scaffold.
Analytical Characterization Expected Outcomes
To verify the structural integrity of the synthesized compound, the following spectroscopic signatures are considered standard benchmarks:
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¹H NMR (DMSO-d6, 400 MHz): A distinct singlet at ~2.2 ppm corresponding to the tolyl methyl group (3H). A broad, exchangeable singlet at ~10.2 ppm for the sulfonamide NH (1H). The aromatic region will display an AB quartet for the tolyl protons (~7.0-7.1 ppm) and a complex multiplet for the fluorophenyl protons (~7.3-7.8 ppm) due to ¹H-¹⁹F spin-spin coupling.
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¹³C NMR (100 MHz): The carbon directly attached to the fluorine atom will appear as a highly deshielded doublet (J ~250 Hz) at approximately 165 ppm.
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Mass Spectrometry (ESI-MS): Operating in negative ion mode (ESI-), the compound will readily lose the acidic sulfonamide proton, yielding a dominant [M-H]⁻ pseudomolecular ion peak at m/z 264.
References
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . National Center for Biotechnology Information (PMC). Available at:[Link]
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Synthesis, Mechanism of action And Characterization of Sulphonamide . International Journal of Pharmaceutical Sciences. Available at: [Link]
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Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy . RSC Publishing. Available at:[Link]
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Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination . ACS Publications. Available at:[Link]
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
